4-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE-1-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE
Overview
Description
4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-1,2-dihydroquinolin-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a phenylprop-2-en-1-yl group, and a dihydroquinolin-2-one moiety. Its molecular formula is C20H23N3O, and it has a molecular weight of 321.42 g/mol .
Mechanism of Action
Target of Action
The primary target of this compound is biofilms formed by the bacterium Salmonella . Biofilms are surface-associated structures in which microorganisms are enclosed in a gel-like matrix, providing them with strong protection against disinfectants and antibiotics .
Mode of Action
The compound interacts with the biofilm, inhibiting its formation and promoting its eradication
Result of Action
The compound has been found to be effective in preventing the formation of Salmonella biofilms and promoting their eradication . This could potentially reduce the bacterium’s resistance to disinfectants and antibiotics, making treatments more effective .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound was screened for activity in a broad temperature range, suggesting that temperature may affect its efficacy . Other environmental factors that could influence the compound’s action include pH, presence of other microorganisms, and the specific characteristics of the biofilm’s microenvironment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-1,2-dihydroquinolin-2-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a phenylprop-2-en-1-yl group under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-1,2-dihydroquinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and piperazine-containing molecules. Examples include:
- 4-hydroxy-2-quinolones
- 4-benzylpiperazine derivatives
- 2-hydroxyquinoline
Uniqueness
What sets 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-1,2-dihydroquinolin-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22-17-20(19-10-4-5-11-21(19)24-22)23(28)26-15-13-25(14-16-26)12-6-9-18-7-2-1-3-8-18/h1-11,17H,12-16H2,(H,24,27)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCFWCBLUXSEKM-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=O)NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=O)NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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